molecular formula C7H12N2 B13537335 (2,4-Dimethyl-3-pyrrolyl)methanamine

(2,4-Dimethyl-3-pyrrolyl)methanamine

Cat. No.: B13537335
M. Wt: 124.18 g/mol
InChI Key: VEOJJOMGBWBPGP-UHFFFAOYSA-N
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Description

(2,4-dimethyl-1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C7H12N2 It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:

2,4-dimethylpyrrole+formaldehyde+ammonia(2,4-dimethyl-1H-pyrrol-3-yl)methanamine\text{2,4-dimethylpyrrole} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{(2,4-dimethyl-1H-pyrrol-3-yl)methanamine} 2,4-dimethylpyrrole+formaldehyde+ammonia→(2,4-dimethyl-1H-pyrrol-3-yl)methanamine

Industrial Production Methods

In an industrial setting, the production of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine

In medicine, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dimethyl-1H-pyrrol-3-yl)methanamine: Similar structure but with different substitution pattern.

    (3,4-dimethyl-1H-pyrrol-2-yl)methanamine: Another isomer with different substitution positions.

    (1H-pyrrol-3-yl)methanamine: Lacks the dimethyl substitutions.

Uniqueness

(2,4-dimethyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(2,4-dimethyl-1H-pyrrol-3-yl)methanamine

InChI

InChI=1S/C7H12N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,3,8H2,1-2H3

InChI Key

VEOJJOMGBWBPGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1CN)C

Origin of Product

United States

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